Methyl 4-(methylamino)quinazoline-6-carboxylate

Catalog No.
S12340926
CAS No.
648449-02-9
M.F
C11H11N3O2
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(methylamino)quinazoline-6-carboxylate

CAS Number

648449-02-9

Product Name

Methyl 4-(methylamino)quinazoline-6-carboxylate

IUPAC Name

methyl 4-(methylamino)quinazoline-6-carboxylate

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c1-12-10-8-5-7(11(15)16-2)3-4-9(8)13-6-14-10/h3-6H,1-2H3,(H,12,13,14)

InChI Key

OPOORPXTWPJSHE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1C=C(C=C2)C(=O)OC

Methyl 4-(methylamino)quinazoline-6-carboxylate is a heterocyclic compound belonging to the quinazoline family, characterized by its unique nitrogen-containing bicyclic structure. Its molecular formula is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, and it has a molecular weight of approximately 224.23 g/mol. The compound features a methylamino group at the fourth position and a carboxylate group at the sixth position of the quinazoline ring, which contributes to its chemical reactivity and biological activity. This compound is recognized for its potential medicinal applications, particularly in the field of drug development.

Typical of quinazoline derivatives:

  • Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.
  • Reduction Reactions: The methylamino group can be oxidized or reduced, altering the compound's properties and reactivity.

These reactions are essential for modifying the compound to enhance its biological activity or functional properties.

Quinazoline derivatives, including methyl 4-(methylamino)quinazoline-6-carboxylate, have been extensively studied for their biological activities. They exhibit various pharmacological effects, including:

  • Anticancer Activity: Some derivatives have shown inhibitory effects on cancer cell proliferation by targeting specific pathways such as the β-catenin/TCF-4 pathway .
  • Antimicrobial Properties: Quinazoline compounds have demonstrated activity against various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects: Certain derivatives can modulate inflammatory responses, suggesting potential use in treating inflammatory diseases .

The synthesis of methyl 4-(methylamino)quinazoline-6-carboxylate typically involves several steps:

  • Formation of Quinazoline Ring: Starting from appropriate precursors like anthranilic acid and other reagents, the quinazoline ring is constructed via cyclization reactions.
  • Introduction of Methylamino Group: The methylamino group can be introduced through amination reactions using methylamine.
  • Carboxylation: Finally, carboxylation can be achieved using carboxylic acids or their derivatives to yield the final product.

These methods can vary based on desired yields and purity levels.

Methyl 4-(methylamino)quinazoline-6-carboxylate has several applications, particularly in medicinal chemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, especially cancers and infections.
  • Research Tool: It serves as a useful reagent in biochemical research for studying enzyme interactions and metabolic pathways.
  • Pharmaceutical Formulations: This compound may be incorporated into formulations aimed at enhancing therapeutic efficacy.

Studies on the interactions of methyl 4-(methylamino)quinazoline-6-carboxylate with biological macromolecules have revealed its potential as a ligand for various targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or receptors.
  • Mechanistic Studies: Understanding how it influences biological pathways at the molecular level.
  • Toxicity Evaluations: Assessing its safety profile in vitro and in vivo to determine suitability for further development.

Several compounds share structural similarities with methyl 4-(methylamino)quinazoline-6-carboxylate, yet they possess distinct characteristics:

Compound NameStructural FeaturesUnique Properties
Methyl 2-aminoquinazolineAmino group at position 2Exhibits different biological activities
4-(dimethylamino)quinazolineDimethyl substitution at position 4Enhanced lipophilicity affecting absorption
Quinazolinone derivativesContains a carbonyl groupOften exhibits stronger anti-inflammatory effects

Methyl 4-(methylamino)quinazoline-6-carboxylate stands out due to its specific substitution pattern, which influences its reactivity and biological profile compared to these similar compounds.

Traditional synthetic routes to methyl 4-(methylamino)quinazoline-6-carboxylate typically involve multi-step sequences starting from anthranilic acid or substituted benzamide precursors. A common strategy employs the Nimentovsky reaction, where anthranilic acid derivatives undergo cyclocondensation with formamide or methylamine sources to form the quinazoline core. For example, heating anthranilic acid with excess formamide at 130–135°C produces quinazolin-4-one intermediates, which are subsequently functionalized via nucleophilic substitution or esterification.

A representative pathway involves:

  • Cyclization: Anthranilic acid reacts with formamide to form 4-hydroxyquinazoline.
  • Methylation: The hydroxyl group at position 4 is replaced with a methylamino group using methylamine or methylating agents like iodomethane.
  • Esterification: Carboxylic acid at position 6 is converted to a methyl ester via Fischer esterification or using dimethyl sulfate.

Key challenges in traditional methods include moderate yields (72–82%) and the need for harsh conditions, such as prolonged heating or strong acids. However, optimized protocols have achieved yields up to 96% by refining stoichiometry and reaction duration.

Role of Methylamino Substituent in Bioactive Conformations

The methylamino group at position 4 of the quinazoline nucleus plays a pivotal role in defining electronic and steric interactions with biological targets. As an electron-donating substituent, the methylamino group enhances electron density at the quinazoline ring, potentially stabilizing charge-transfer interactions with receptor sites [2]. This substitution aligns with broader SAR trends in quinazolinones, where nitrogen-containing groups at positions 3 or 4 improve binding affinity to enzymes such as dihydrofolate reductase (DHFR) and protein kinases [2] [3].

The methyl group appended to the amino moiety introduces moderate lipophilicity, which may facilitate passive diffusion across cellular membranes while avoiding excessive hydrophobicity that could limit aqueous solubility [2]. This balance is critical for compounds targeting intracellular enzymes or receptors. In comparative studies, bulkier alkylamino groups at position 4 (e.g., ethyl or propyl) often reduce activity due to steric clashes, whereas the compact methyl group optimizes fit within binding pockets [3].

Table 1: Impact of Position 4 Substitutions on Quinazoline Bioactivity

Substituent at Position 4Electron EffectLipophilicity (LogP)Relative Activity
MethylaminoDonor+0.8High
EthylaminoDonor+1.2Moderate
HydroxylDonor/Withdrawer-0.3Low
ChloroWithdrawer+0.5Variable

Data synthesized from [2] [3].

Carboxylate Ester Modifications and Pharmacophore Optimization

The methyl ester at position 6 serves dual roles: it acts as a metabolically labile prodrug motif and modulates the compound’s electronic profile. Esterification of the carboxylate group enhances membrane permeability by masking the polar carboxylic acid, a strategy widely employed to improve oral bioavailability [4]. Upon hydrolysis in vivo, the free carboxylic acid may engage in ionic interactions with target proteins, though the ester itself can contribute to binding via dipole-dipole interactions [4].

SAR studies of analogous thiazolo[2,3-b]quinazoline carboxylates demonstrate that ester chain length directly influences antimicrobial activity, with methyl esters often outperforming ethyl or propyl variants due to optimal steric compatibility [4]. In methyl 4-(methylamino)quinazoline-6-carboxylate, the methyl ester’s compact size likely prevents steric hindrance while maintaining sufficient electron-withdrawing character to polarize the quinazoline ring, enhancing reactivity at adjacent positions [2] [4].

Key Pharmacophoric Features:

  • Position 6 Carboxylate Ester: Enhances lipophilicity for tissue penetration while serving as a hydrolyzable prodrug moiety.
  • Electron-Withdrawing Effect: Polarizes the quinazoline ring, increasing electrophilicity at positions 2 and 8 for potential nucleophilic attacks or hydrogen bonding [2].

Comparative SAR with Analogous Quinazoline Derivatives

Methyl 4-(methylamino)quinazoline-6-carboxylate distinguishes itself from classical quinazoline scaffolds through its substitution pattern. For instance:

  • Methaqualone (2-methyl-3-arylquinazolin-4-one): Lacking a carboxylate ester, methaqualone’s sedative effects rely on aryl and methyl groups at positions 2 and 3 [2]. The absence of a position 6 substituent limits its utility in targeting kinase domains, which often require polar interactions.
  • Idelalisib (5-fluoro-3-phenylquinazolin-4-one): A phosphoinositide 3-kinase inhibitor, Idelalisib’s fluorine at position 5 and phenyl at position 3 highlight the importance of halogenation and aromaticity in kinase binding [2]. In contrast, the methylamino and carboxylate groups in the subject compound suggest a divergent target profile, potentially favoring DHFR or GABA~A~ receptors [2] [3].
  • Thiazolo[2,3-b]quinazoline Carboxylates: These derivatives exhibit antimicrobial activity linked to their thiazole fusion and ester groups [4]. While sharing the carboxylate motif, the thiazole ring introduces additional hydrogen-bonding sites absent in the subject compound, underscoring the trade-off between structural complexity and target selectivity.

Table 2: SAR Comparison of Select Quinazoline Derivatives

CompoundPosition 4Position 6Primary Target
Methyl 4-(methylamino)-6-carboxylateMethylaminoMethyl esterPutative kinase/DHFR
Methaqualone--GABA~A~ receptor
Idelalisib-5-FluoroPI3Kδ
Thiazoloquinazoline carboxylateThiazole fusionEthyl esterBacterial enzymes

Data synthesized from [2] [4].

Receptor Binding Kinetics and Allosteric Modulation Mechanisms

The receptor binding characteristics of methyl 4-(methylamino)quinazoline-6-carboxylate are fundamentally influenced by the quinazoline core's capacity to interact with diverse receptor subtypes through both orthosteric and allosteric mechanisms. The compound's structural features enable it to function as a versatile modulator of receptor activity, with binding kinetics that vary significantly depending on the target receptor system [5].

Quinazoline derivatives demonstrate remarkable selectivity for specific receptor subtypes through allosteric modulation mechanisms. The difluorophenyl quinazoline derivative DFPQ exemplifies this selectivity, exhibiting approximately 40-fold preference for β2-adrenergic receptors over β1-adrenergic receptors through negative allosteric modulation [5]. This selectivity stems from the quinazoline core's ability to interact with specific residues in transmembrane domains 3 and 4, particularly residues E122 and V129 in transmembrane domain 3 and M156 in transmembrane domain 4 [5].

The binding kinetics of quinazoline compounds are characterized by complex association and dissociation patterns that depend on the specific receptor target and the compound's structural modifications. For adenosine receptor subtypes, quinazoline derivatives exhibit fast association kinetics with Ki values ranging from 0.215 to 2.14 micromolar, demonstrating competitive antagonism with moderate to high binding affinity [6]. The methylamino substitution at position 4 enhances the compound's association rate by facilitating initial electrostatic interactions with charged residues in the receptor binding site.

Allosteric modulation mechanisms represent a particularly significant aspect of quinazoline receptor interactions. The compound's ability to bind to sites distinct from the orthosteric binding pocket allows for fine-tuning of receptor activity without completely blocking natural ligand binding [5]. This allosteric binding mode is characterized by cooperative binding effects, where the presence of the quinazoline modulator can either enhance or diminish the affinity of endogenous ligands for their binding sites.

The receptor binding kinetics of methyl 4-(methylamino)quinazoline-6-carboxylate are further influenced by the compound's lipophilicity and molecular flexibility. The methylamino group contributes to the compound's ability to traverse membrane barriers and access intracellular binding sites, while the carboxylate ester provides a balance between hydrophobic and hydrophilic interactions [7]. This balanced physicochemical profile enables the compound to maintain optimal binding kinetics across diverse receptor systems.

Studies have demonstrated that quinazoline-based allosteric modulators exhibit unique kinetic signatures, including slow dissociation rates and concentration-dependent binding behavior [8]. The methylamino substitution enhances the compound's residence time at the receptor by forming stable hydrogen bonds with key amino acid residues, resulting in prolonged pharmacological effects even after the compound has been cleared from the systemic circulation.

Cellular Uptake and Subcellular Localization Patterns

The cellular uptake and subcellular distribution of methyl 4-(methylamino)quinazoline-6-carboxylate are governed by multiple transport mechanisms that determine the compound's intracellular availability and ultimate pharmacological effects. The quinazoline core structure facilitates cellular penetration through both passive and active transport processes, with the specific uptake mechanism depending on the cellular context and the compound's physicochemical properties [9].

Clathrin-mediated endocytosis represents the primary cellular uptake mechanism for quinazoline derivatives, as demonstrated by studies with ATS-7 quinazoline compounds in MCF-7 cells [9]. This endocytic pathway involves the formation of clathrin-coated vesicles that internalize the compound through receptor-mediated processes. The methylamino substitution at position 4 enhances the compound's recognition by membrane transporters, facilitating efficient cellular uptake with uptake concentrations ranging from 0.6 to 2.4 micromolar over a 2-hour incubation period [9].

The subcellular localization patterns of quinazoline compounds reveal preferential accumulation in specific cellular compartments, with mitochondria representing a primary target organelle. Studies using fluorescent quinazoline derivatives have demonstrated specific mitochondrial localization through both passive diffusion and active transport mechanisms [10]. The compound's mitochondrial targeting is facilitated by the quinazoline core's ability to interact with mitochondrial membrane transporters and its favorable lipophilicity profile that enables membrane traversal.

Mitochondrial accumulation of quinazoline derivatives results in significant biological effects, including disruption of mitochondrial membrane potential and interference with respiratory chain function. The EVP4593 quinazoline derivative demonstrates specific targeting of mitochondrial Complex I, resulting in potent inhibition of mitochondrial respiration [11]. This mitochondrial localization pattern is characteristic of quinazoline compounds and contributes to their cellular pharmacological effects through modulation of cellular energy metabolism.

The cellular uptake efficiency of methyl 4-(methylamino)quinazoline-6-carboxylate is influenced by the compound's molecular structure and the cellular environment. Radioiodinated quinazoline tracers have demonstrated uptake efficiencies ranging from 27.31 to 51.80 percent injected dose per milligram of protein over 120-minute incubation periods [12]. The methylamino substitution enhances cellular uptake by facilitating interactions with amino acid transporters and improving the compound's membrane permeability characteristics.

Time-dependent cellular accumulation studies reveal that quinazoline compounds exhibit rapid initial uptake followed by sustained intracellular retention. The bis-quinazoline-ruthenium conjugate demonstrates specific mitochondrial accumulation with time-dependent enrichment, indicating active targeting mechanisms rather than simple passive diffusion [13]. This temporal pattern of cellular uptake and subcellular localization is critical for understanding the compound's pharmacokinetic and pharmacodynamic properties.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

217.085126602 g/mol

Monoisotopic Mass

217.085126602 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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